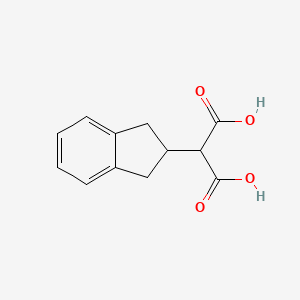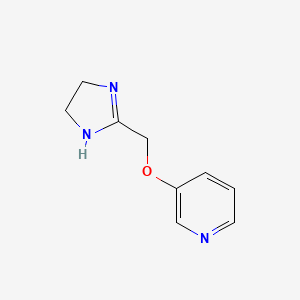
2,5-Dibromo-3-fluoro-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-3-fluoro-4-methylpyridine is a heterocyclic compound with the chemical formula C6H4Br2FN. It belongs to the pyridine family and contains bromine, fluorine, and methyl substituents on the pyridine ring. This compound exhibits interesting properties due to its unique combination of halogens and fluorine.
Preparation Methods
The synthesis of 2,5-dibromo-3-fluoro-4-methylpyridine involves several steps. Notably, an optimized strategy starting from 2-fluoro-4-methylpyridine has been reported, resulting in a significantly improved overall yield compared to previous methods . The key steps include bromination and fluorination reactions. Here’s a summary:
-
Bromination: : 2-fluoro-4-methylpyridine is brominated to form 2,5-dibromo-4-methylpyridine. The bromination can occur at the 2-position or the 5-position, resulting in the desired compound.
-
Fluorination: : The brominated intermediate is then fluorinated to introduce the fluorine atom at the 3-position, yielding this compound.
Chemical Reactions Analysis
2,5-Dibromo-3-fluoro-4-methylpyridine can participate in various chemical reactions:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions due to the presence of halogens. Common reagents include strong bases or nucleophiles.
-
Oxidation/Reduction Reactions: : The methyl group can be oxidized or reduced under appropriate conditions.
-
Major Products: : The major products depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with different substituents.
Scientific Research Applications
This compound finds applications in several fields:
-
Medicinal Chemistry: : Researchers explore its potential as a scaffold for designing kinase inhibitors or other bioactive molecules.
-
Agrochemicals: : It may serve as a building block for developing new pesticides or herbicides.
-
Materials Science: : Its unique structure could be useful in designing functional materials.
Mechanism of Action
The exact mechanism by which 2,5-dibromo-3-fluoro-4-methylpyridine exerts its effects depends on its specific application. For kinase inhibitors, it likely interacts with the ATP-binding site of the target kinase, disrupting its activity.
Comparison with Similar Compounds
While there are related pyridine derivatives, the combination of two bromine atoms, one fluorine atom, and a methyl group in this compound makes it distinct. Similar compounds include 2,5-dibromo-4-methylpyridine and 2,5-dibromo-3-methylpyridine .
Properties
Molecular Formula |
C6H4Br2FN |
|---|---|
Molecular Weight |
268.91 g/mol |
IUPAC Name |
2,5-dibromo-3-fluoro-4-methylpyridine |
InChI |
InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 |
InChI Key |
UWUKAWBQXOWSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)
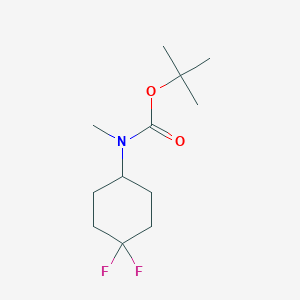
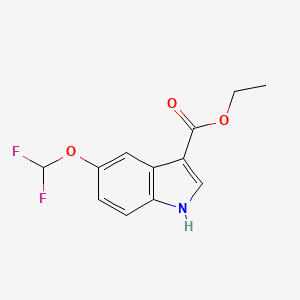
![3-Iodo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12832651.png)

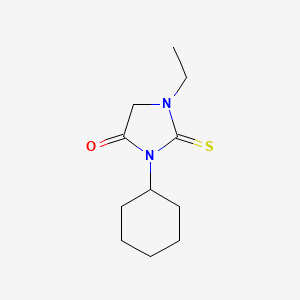

![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
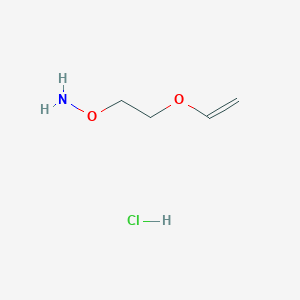
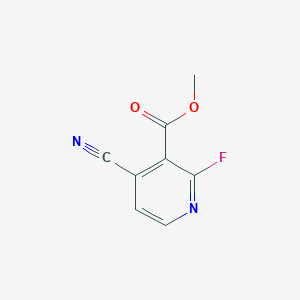
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
